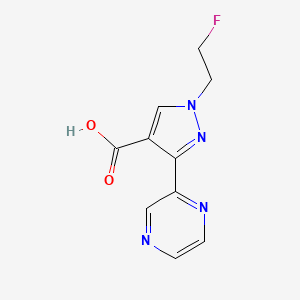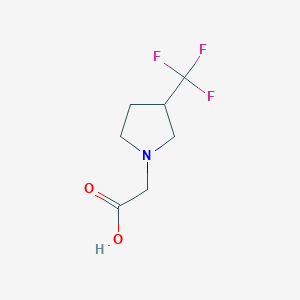
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 2-FEPA, is a synthetic compound that has been studied for its potential therapeutic applications. It is a highly versatile compound that has been used in a variety of scientific and laboratory experiments.
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor Potential
Compounds with structural similarities to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, such as aurora kinase inhibitors, demonstrate potential in cancer treatment by inhibiting Aurora A. This application underscores the importance of such compounds in medicinal chemistry and oncology research (ロバート ヘンリー,ジェームズ, 2006).
Structural and Synthetic Studies
Studies on the synthesis, crystal structures, and functionalization reactions of pyrazole derivatives, including efforts to synthesize N-substituted pyrazolines and explore their crystal structures, offer insights into the versatility and applicability of these compounds in various scientific domains. These works highlight the structural diversity achievable through synthetic chemistry, enhancing our understanding of molecular interactions and properties (Wan-Sin Loh et al., 2013).
Mechanistic Insights into Chemical Reactions
Experimental and theoretical studies focusing on the reactions of pyrazole-3-carboxylic acid derivatives with different reagents provide valuable mechanistic insights. For instance, understanding the conversion processes of pyrazole-3-carboxylic acid into amides or carboxamides and examining the reaction mechanisms theoretically contribute to our knowledge of chemical synthesis and reaction dynamics, facilitating the design of new molecules with desired properties (İ. Yıldırım et al., 2005).
Coordination Chemistry and Material Science Applications
Research on pyrazole-dicarboxylate acid derivatives and their coordination with metals such as Cu, Co, and Zn opens avenues in material science and coordination chemistry. The synthesis, characterization, and crystallization of these compounds, leading to mononuclear chelate complexes, underpin the utility of pyrazole derivatives in developing new materials with potential applications in catalysis, molecular recognition, and more (S. Radi et al., 2015).
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLUCPLNFTKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)
![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)
![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)
![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)






![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)